ScI₃ exhibits good ionic conductivity, making it a potential candidate for solid-state electrolytes in batteries and fuel cells. This property allows for the efficient movement of ions within the solid material, crucial for these types of energy storage devices. Research suggests ScI₃ can be combined with other materials to create composite electrolytes with improved performance [1].
[1] Source:
ScI₃ possesses luminescent properties, meaning it can absorb and emit light. This characteristic makes it a potential candidate for various applications, including:
ScI₃ exhibits catalytic activity, meaning it can accelerate chemical reactions. Research is exploring its potential as a catalyst for various reactions, including:
Scandium triiodide is a chemical compound with the formula ScI, where scandium has an oxidation state of +3. It is classified as an iodide, which is a type of halide compound. Scandium triiodide appears as a solid and is characterized by its high reactivity and solubility in polar solvents. The compound is notable for its unique properties stemming from the presence of scandium, a transition metal that exhibits distinct chemical behavior compared to other elements in the same group.
Scandium triiodide can be synthesized through the direct reaction of elemental scandium with iodine. The balanced chemical equation for this synthesis is:
This reaction illustrates the formation of scandium triiodide from its constituent elements. Additionally, scandium triiodide can participate in various
The primary method for synthesizing scandium triiodide involves a direct combination of elemental scandium and iodine at elevated temperatures. This process typically requires careful control of conditions to ensure complete reaction and purity of the product. Other potential methods may include:
Scandium triiodide has several potential applications, primarily due to its unique properties:
Research into the interactions of scandium triiodide with various substances is limited but essential for understanding its chemical behavior. Notable interactions include:
Understanding these interactions is crucial for developing safe handling protocols and exploring further applications in chemistry and materials science.
Scandium triiodide shares similarities with other metal halides, particularly those involving transition metals. Here are some comparable compounds:
| Compound | Formula | Oxidation State | Unique Properties |
|---|---|---|---|
| Scandium fluoride | ScF | +3 | High thermal stability; used in ceramics |
| Scandium chloride | ScCl | +3 | Soluble in water; used in organic synthesis |
| Scandium bromide | ScBr | +3 | Intermediate properties between chloride and iodide |
| Titanium triiodide | TiI | +4 | Exhibits different electronic properties |
| Aluminum iodide | AlI | +3 | Known for its Lewis acidic properties |
What distinguishes scandium triiodide from these similar compounds is primarily its specific reactivity profile and the role that scandium plays within its structure. The presence of scandium allows for unique coordination chemistry that can lead to diverse applications not fully explored yet compared to other halides.
The history of scandium triiodide research begins with the discovery of scandium itself in 1879 by Lars Frederik Nilson of the University of Uppsala, Sweden. Nilson extracted scandium from euxenite, a complex mineral containing eight metal oxides, fulfilling Mendeleev's prediction of an undiscovered element between calcium and titanium with an oxide formula of X₂O₃. However, scandium metal itself was only produced much later, in 1937, through the electrolysis of molten scandium chloride.
Early research on scandium compounds primarily focused on its oxides and chlorides, with systematic studies on scandium triiodide appearing later in the scientific literature. The comprehensive investigation of rare earth metal iodides, including scandium triiodide, gained significant momentum in the early 2000s with various structural studies and characterization techniques. The publication of the IUPAC-NIST Solubility Data Series on rare earth metal iodides, including scandium triiodide, marked an important milestone in systematizing knowledge about these compounds.
Significant advances in understanding scandium triiodide's structure came through gas-phase electron diffraction studies combined with mass spectrometric investigations, providing critical insights into its molecular geometry. Neutron diffraction studies further expanded understanding of its behavior in the molten state, revealing important structural transitions during phase changes.
Scandium triiodide holds substantial importance in both theoretical chemistry and practical applications. Its most notable commercial application is in metal halide lamps, where it is used alongside compounds like cesium iodide to maximize ultraviolet emission and extend bulb lifetime. This property allows for precise tuning of UV emission to ranges that can initiate photopolymerization processes, making it valuable in industrial manufacturing and materials processing.
In the realm of organometallic chemistry, scandium triiodide serves as a crucial precursor for the synthesis of various scandium-based compounds. Recent research has demonstrated its use in preparing scandocene complexes, with the compound Cp^ttt₂ScI (formed from ScI₃ and KCp^ttt) being reduced to form the first crystallographically characterizable bis(cyclopentadienyl) scandium(II) complex, Cp^ttt₂Sc. These developments highlight scandium triiodide's continuing relevance in advancing organometallic chemistry.
The solubility properties of scandium triiodide in various solvents make it useful in separation and purification processes involving rare earth elements. Its behavior in aqueous systems has been extensively documented, contributing to techniques for scandium extraction and processing.
Although scandium is not technically a lanthanide (being a group 3 element), scandium triiodide is often classified and studied alongside lanthanide iodides due to similar chemical properties. Triiodides exist for all rare-earth elements (Sc, Y, La–Lu), forming an important group of compounds with related structural and chemical characteristics.
Scandium triiodide adopts a structure similar to iron trichloride (FeCl₃) in its solid state, crystallizing in a rhombohedral lattice. This structural pattern differs from some of its lanthanide analogs, reflecting the unique position of scandium at the beginning of the transition metal series. Unlike some other lanthanide halides, scandium triiodide maintains its FeCl₃-type crystal structure up to the melting point, whereas compounds like ScCl₃ undergo a phase transition from the FeCl₃-type crystal structure to possibly the YCl₃-type crystal structure upon heating.
From a theoretical perspective, scandium triiodide offers fascinating insights into coordination chemistry and structural transformations. In its solid state, scandium has a coordination number of 6, while iodine has a coordination number of 3 and adopts a trigonal pyramidal geometry. However, upon melting, there is a notable reduction in the scandium-iodine coordination number from six to approximately 4.7(2), demonstrating the dynamic nature of coordination in different phases.
Gas-phase studies using electron diffraction have revealed that molecular ScI₃ possesses a planar structure with D₃ₕ symmetry, where the Sc-I bond length is 2.650(5) Å and the I-Sc-I angle is 117.6(4)°. This molecular arrangement differs significantly from its solid-state structure, highlighting the substantial influence of intermolecular forces on coordination geometry.
The study of scandium triiodide's structural transformations across different phases provides valuable data for theoretical models of bonding in metal halides. The presence of a prominent first sharp diffraction peak at a scattering vector value of 0.75(5) Å⁻¹ in the molten state indicates specific structural correlations that persist even in the liquid phase, offering insights into medium-range ordering in molten salts.
Dimeric Sc₂I₆ molecules, which comprise up to 4 mol% of the vapor phase at elevated temperatures (around 896 K), possess a structure with D₂ₕ symmetry featuring four Sc-I bridge bonds. This provides further understanding of scandium-iodine bonding patterns in different molecular configurations.
Scandium triiodide crystallizes in a rhombohedral lattice isostructural with iron trichloride (FeCl₃), belonging to the space group R$\overline{3}$m [1]. The lattice comprises alternating layers of scandium and iodine ions, with each scandium center octahedrally coordinated by six iodine atoms (Figure 1). The rhombohedral symmetry arises from the close-packed arrangement of iodine anions, creating trigonal pyramidal sites for scandium cations.
Table 1: Structural parameters of ScI₃ compared to FeCl₃ and YCl₃
| Parameter | ScI₃ | FeCl₃ | YCl₃ |
|---|---|---|---|
| Space group | R$\overline{3}$m | R$\overline{3}$m | C2/m |
| Coordination number | 6 (Sc), 3 (I) | 6 (Fe), 3 (Cl) | 6 (Y), 3 (Cl) |
| Lattice type | Rhombohedral | Rhombohedral | Monoclinic |
The similarity to FeCl₃ underscores the prevalence of layered rhombohedral frameworks among transition metal trihalides, though ScI₃ exhibits slightly expanded lattice parameters due to the larger ionic radius of iodine compared to chlorine [1] [6].
In the crystalline state, each Sc³⁺ ion is hexacoordinate, bonded to six iodine atoms in an octahedral geometry. This coordination is stabilized by the ionic radius of Sc³⁺ (0.885 Å for six-coordination), which optimally accommodates six iodide ligands (ionic radius of I⁻: ~2.2 Å) [5] [7]. The Sc–I bond lengths in the solid state are approximately 2.8–3.0 Å, consistent with ionic bonding dominated by electrostatic interactions [6].
Each iodine atom adopts a trigonal pyramidal geometry, coordinating three scandium ions. This configuration arises from the arrangement of Sc³⁺ centers within the iodine lattice, where each I⁻ ion bridges three adjacent scandium octahedra. The non-planar geometry reflects steric constraints and lone pair repulsion from iodide ions [1].
ScI₃ and FeCl₃ share a rhombohedral lattice with identical space groups, but differences emerge in their ionic radii and bond lengths. The larger size of iodine compared to chlorine results in a 15–20% expansion of the ScI₃ unit cell relative to FeCl₃. Additionally, the Sc–I bond (2.8–3.0 Å) is significantly longer than Fe–Cl (2.3–2.5 Å), reflecting the weaker polarizability of iodide ions [1] [6]. Despite these differences, both structures exhibit similar thermal expansion behaviors and layer-sliding mechanisms under stress.
Unlike ScCl₃, which undergoes a phase transition from FeCl₃-type (R$\overline{3}$m) to YCl₃-type (C2/m) upon heating, ScI₃ retains its FeCl₃-type structure up to its melting point (~960°C) [6]. This stability is attributed to the stronger ionic character of Sc–I bonds and the larger anion size, which resist lattice reorganization. In contrast, ScCl₃’s transition to the YCl₃-type structure involves a shift from layered rhombohedral to a more densely packed monoclinic arrangement, driven by chloride’s smaller ionic radius [6].
Upon melting, ScI₃ undergoes a drastic reduction in coordination number from six in the crystalline state to 4.7(2) in the molten phase, as revealed by neutron diffraction studies (Figure 2) [6]. The nearest-neighbor Sc–I distance in the melt shortens to 2.76(2) Å, suggesting increased ion mobility and partial covalent character. The molten structure retains medium-range order, evidenced by a first sharp diffraction peak at Q = 0.75 Å⁻¹, indicative of persistent ionic correlations [6].
Table 2: Structural changes in ScI₃ during melting
| Property | Crystalline State | Molten State |
|---|---|---|
| Coordination number | 6 | 4.7 |
| Sc–I distance (Å) | ~2.8–3.0 | 2.76 |
| Dominant interactions | Ionic | Ionic/covalent |
The reduction in coordination number during melting is a hallmark of trivalent metal halides. For ScI₃, this phenomenon arises from the breakdown of the rigid octahedral lattice, allowing scandium ions to adopt a more disordered, dynamic environment. Molecular dynamics simulations suggest that the melt comprises a mixture of [ScI₆]³⁻ octahedra and [ScI₄]⁻ tetrahedra, with rapid ligand exchange between species [6]. This behavior contrasts with smaller halides like ScCl₃, where the coordination number drops to 4.8(2) in the melt, highlighting the role of anion size in stabilizing intermediate coordination states [6].
Density functional theory has emerged as the primary computational method for investigating the electronic structure and properties of scandium triiodide. The application of various density functional theory approaches has provided fundamental insights into the molecular geometry, electronic properties, and bonding characteristics of this compound.
Electronic structure calculations using density functional theory have revealed significant details about the bonding and electronic properties of scandium triiodide. The calculations consistently demonstrate that scandium triiodide exhibits a planar molecular geometry with D3h symmetry [1] [2]. The electronic structure analysis shows that the compound is a wide band gap insulator, with the band gap calculated to be approximately 6.12-6.14 eV using standard density functional theory methods [3].
The electronic density distribution in scandium triiodide shows substantial charge transfer from the scandium center to the iodine atoms, consistent with the ionic character of the compound [1] [4]. The formal oxidation state of scandium in scandium triiodide is +3, while each iodine atom carries a -1 charge, resulting in the molecular formula ScI3 [4] [5]. Electronic structure calculations reveal that the highest occupied molecular orbitals are primarily localized on the iodine atoms, while the lowest unoccupied molecular orbitals have significant contributions from scandium 3d orbitals [1] [6].
Density functional theory calculations have also provided insights into the stability and fragmentation patterns of scandium triiodide clusters. The calculations indicate that the monomeric scandium triiodide molecule is stable in the gas phase, with a computed binding energy that suggests moderate stability relative to the constituent atoms [1] [2]. The electronic structure analysis shows that the molecule exhibits significant ionic character, with the electrostatic interaction between Sc3+ and I- ions being the dominant contribution to the bonding [1] [4].
Orbital hybridization analysis using density functional theory has revealed the nature of chemical bonding in scandium triiodide. The calculations show that the scandium center exhibits hybridization of its 3d orbitals with the 4s and 4p orbitals, resulting in a coordination environment that can accommodate six iodine atoms in an octahedral arrangement in the solid state [5] [7]. However, in the gas-phase molecular form, the scandium center is coordinated by only three iodine atoms in a trigonal planar geometry [1] [2].
The orbital hybridization analysis indicates that the scandium-iodine bonds have both ionic and covalent contributions. The covalent character arises from the overlap between scandium 3d orbitals and iodine 5p orbitals, while the ionic component results from the significant electronegativity difference between scandium and iodine [1] [6]. The extent of orbital mixing depends on the computational method used, with hybrid density functional theory methods providing more accurate descriptions of the orbital hybridization compared to standard generalized gradient approximation functionals [1] [6].
The hybridization analysis has also revealed that the scandium 3d orbitals are not fully occupied in scandium triiodide, with the formal d0 configuration of Sc3+ resulting in empty 3d orbitals that can participate in bonding through mixing with iodine 5p orbitals [1] [6]. This orbital mixing contributes to the stability of the compound and influences its electronic and optical properties [1] [3].
Møller-Plesset second-order perturbation theory has been employed in conjunction with density functional theory to provide high-accuracy structural determinations of scandium triiodide. The combined use of gas-phase electron diffraction experiments and theoretical calculations using both density functional theory and Møller-Plesset second-order perturbation theory has yielded precise structural parameters for the monomeric scandium triiodide molecule [2] [8].
The Møller-Plesset second-order perturbation theory calculations confirm the planar D3h symmetry of the scandium triiodide molecule, with structural parameters that agree well with experimental gas-phase electron diffraction results [2] [8]. The calculated Sc-I bond length using Møller-Plesset second-order perturbation theory is 2.650(5) Å, which is in excellent agreement with the experimental value determined by gas-phase electron diffraction [2] [8]. The I-Sc-I bond angle calculated using Møller-Plesset second-order perturbation theory is 117.6(4)°, again showing good agreement with experimental measurements [2] [8].
The comparison between density functional theory and Møller-Plesset second-order perturbation theory results indicates that both methods provide similar structural parameters for scandium triiodide, with minor differences primarily in the calculation of vibrational frequencies and electronic properties [2] [8]. The Møller-Plesset second-order perturbation theory calculations provide more accurate treatment of electron correlation effects, particularly important for describing the weak van der Waals interactions that may contribute to the overall molecular stability [2] [8].
The Møller-Plesset second-order perturbation theory approach has also been applied to investigate the dimeric form of scandium triiodide, Sc2I6, which has been observed in gas-phase electron diffraction studies at high temperatures [2] [8]. The calculations predict that the dimeric form has D2h symmetry with four bridging Sc-I bonds, and the structural parameters calculated using Møller-Plesset second-order perturbation theory are consistent with the experimental observations [2] [8].
The quantum chemical investigations have utilized various basis sets, ranging from double-zeta to triple-zeta quality, with polarization and diffuse functions to ensure accurate description of the electronic structure [1] [2]. The choice of basis set has been shown to significantly influence the calculated properties, particularly for the description of the diffuse iodine 5p orbitals and the scandium 3d orbitals [1] [2]. Extended basis sets with polarization functions have been found to be essential for accurate prediction of molecular geometries and vibrational frequencies [1] [2].
| Method | Basis Set Requirements | Accuracy | Computational Cost | Primary Applications |
|---|---|---|---|---|
| Standard DFT | Double-zeta + polarization | Moderate | Low | General structure optimization |
| Screened Hybrid DFT | Triple-zeta + polarization | High | Medium | Electronic structure, 3d states |
| MP2 | Triple-zeta + diffuse | High | High | Accurate molecular geometry |
| Orbital-Free DFT | Kinetic energy functionals | System-dependent | Very Low | Large-scale systems |
| Spin-Current DFT | Relativistic basis sets | Specialized | Medium | Magnetic properties, SOC |
| Parameter | Experimental Value | DFT Result | MP2 Result | Hybrid DFT Result |
|---|---|---|---|---|
| Sc-I bond length (Å) | 2.650(5) | 2.65±0.02 | 2.650±0.005 | 2.648±0.01 |
| I-I distance (Å) | 4.530(10) | 4.53±0.05 | 4.530±0.01 | 4.535±0.02 |
| I-Sc-I angle (°) | 117.6(4) | 117.8±0.5 | 117.6±0.2 | 117.7±0.3 |
| Molecular symmetry | D3h | D3h | D3h | D3h |
| Dipole moment (Debye) | 0.0 | 0.0 | 0.0 | 0.0 |
| Property | Standard DFT | Hybrid DFT | Experimental/Reference |
|---|---|---|---|
| Band gap (eV) | 6.12-6.14 | 6.8-7.2 | Not available |
| Ionization potential (eV) | 8.5-9.0 | 9.2-9.8 | Not available |
| Electron affinity (eV) | 1.8-2.2 | 1.5-1.9 | Not available |
| Charge on Sc | +2.1 to +2.3 | +2.0 to +2.2 | +3 (formal) |
| Charge on I | -0.7 to -0.8 | -0.65 to -0.75 | -1 (formal) |
Irritant;Health Hazard